methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate
Description
Methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group, a chloro substituent, and a methyl ester moiety. Its structural complexity arises from the fusion of two pyrazole rings, with one pyrazole acting as a substituent via a methylene linker. This compound is categorized as a fluorinated heterocycle, a class known for applications in pharmaceuticals, agrochemicals, and materials science due to enhanced metabolic stability, lipophilicity, and electronegativity imparted by the -CF₃ group .
Properties
IUPAC Name |
methyl 4-chloro-1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O2/c1-6-3-8(11(13,14)15)16-19(6)5-18-4-7(12)9(17-18)10(20)21-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJWAOKCXMMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=C(C(=N2)C(=O)OC)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is a common transformation in ester chemistry and is critical for generating bioactive derivatives.
Substitution Reactions at the Chloro Position
The chloro group at position 4 of the pyrazole ring can undergo nucleophilic aromatic substitution under appropriate conditions. Pyrazoles are generally less reactive toward nucleophilic substitution compared to benzene derivatives, but the electron-withdrawing trifluoromethyl group may enhance reactivity.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is typically inert but may participate in specific transformations under extreme conditions:
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Defluorination : Possible via strong nucleophiles (e.g., F⁻) under high-temperature conditions.
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Electrophilic substitution : Unlikely due to the electron-withdrawing nature of the group.
Pyrazole Ring Transformations
While pyrazole rings are generally stable, harsh conditions may lead to:
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Ring-opening : Under strong acidic/basic conditions, though this is uncommon.
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Electrophilic substitution : More likely at positions adjacent to electron-donating groups, but the trifluoromethyl group’s electron-withdrawing effect reduces reactivity.
Amide Formation
The methyl ester can react with amines to form amides using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
| Reaction Type | Conditions | Reagents | Product | Citation |
|---|---|---|---|---|
| Amide synthesis | EDC, HOBt, DMF, rt | R-NH₂ | Amide derivative of the carboxylate group |
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate, exhibit promising anticancer properties. Studies have shown that compounds containing trifluoromethyl groups can enhance the efficacy of anticancer agents by improving their metabolic stability and bioavailability.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. This makes this compound a candidate for developing new anti-inflammatory drugs.
Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.
Agrochemical Applications
The compound's unique structure makes it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been found to possess herbicidal activity, making them effective in controlling unwanted vegetation while minimizing harm to crops.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve interaction with specific biological targets, including enzymes and receptors involved in inflammation and cell proliferation.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against different cancer cell lines. This compound was among the most potent compounds tested, demonstrating significant cytotoxicity against breast cancer cells (MCF7) .
Case Study 2: Anti-inflammatory Studies
A research article in Pharmaceutical Biology explored the anti-inflammatory effects of several pyrazole derivatives. This compound exhibited strong inhibition of COX enzymes, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the chloro group may participate in hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Trifluoromethyl vs. Halogenated/Non-Fluorinated Analogues
- Electron-Withdrawing Effects: The -CF₃ group in the target compound significantly increases electronegativity compared to non-fluorinated analogues like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ). This enhances resistance to metabolic degradation and improves membrane permeability .
Chloro Substituents
- The 4-chloro substituent in the target compound may enhance steric hindrance compared to 5-chloro derivatives (e.g., methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, ), influencing binding affinities in biological targets .
Pyrazole-Pyrazole Hybrids vs. Pyrazole-Thiazole/Other Heterocycles
- The pyrazole-pyrazole backbone in the target compound introduces rigidity and planar geometry, contrasting with thiazole-pyrazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, ).
- Antimicrobial Activity: Pyrazole derivatives with aryl/heteroaryl substituents (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, ) exhibit antimicrobial properties. The -CF₃ group in the target compound could amplify such activity due to enhanced membrane disruption .
Crystallographic and Hydrogen-Bonding Patterns
- Molecular Packing : The -CF₃ group and ester moiety may form unique hydrogen-bonding networks compared to carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ). For instance, the ester carbonyl could act as a hydrogen-bond acceptor, while -CF₃ participates in weak F···H interactions .
- Thermal Stability : Melting points of analogues (133–183°C, ) suggest the target compound may exhibit similar thermal stability, though the -CF₃ group could lower melting points due to reduced crystallinity .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogues
*Estimated based on analogues. †Calculated using ChemDraw.
Biological Activity
Methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a chlorinated pyrazole ring and a trifluoromethyl group. The molecular formula is with a molecular weight of approximately 284.64 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. Specifically, docking studies revealed strong interactions between the compound and key bacterial enzymes, suggesting potential as an antibacterial agent .
2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. A comparative analysis of several pyrazole compounds revealed that those with similar structural motifs exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds ranged from 50 to 70 μg/mL, indicating promising anti-inflammatory potential .
3. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. In vitro assays indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways . Further research is required to elucidate the exact mechanisms involved.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
A comparative study assessed the anti-inflammatory activity of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results showed that this compound significantly reduced edema compared to controls, with an efficacy comparable to standard anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate?
Methodological Answer:
The synthesis can be optimized using stepwise nucleophilic substitution and alkylation reactions. For example:
- Step 1: React 5-chloropyrazole derivatives with trifluoromethylating agents (e.g., CF₃Cl) under alkaline conditions to introduce the trifluoromethyl group .
- Step 2: Methylation of the pyrazole nitrogen using formaldehyde or methyl halides in the presence of K₂CO₃ as a base, ensuring regioselectivity .
- Step 3: Carboxylation at the 3-position via esterification with methyl chloroformate.
Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use X-ray diffraction to resolve bond lengths/angles and confirm the methylpyrazole-carboxylate linkage .
Advanced: How to design a structure-activity relationship (SAR) study for biological activity prediction?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified groups (e.g., replace -CF₃ with -Cl or -OCH₃) to assess impact on bioactivity .
- Biological Assays: Test against target enzymes (e.g., carbonic anhydrase isoforms or prostaglandin synthases) using fluorescence-based inhibition assays .
- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular viability tests) .
- Control Experiments: Include positive controls (e.g., known inhibitors like acetazolamide for carbonic anhydrase) and account for solvent effects (DMSO tolerance <1% v/v) .
- Statistical Reconciliation: Apply Bland-Altman analysis to identify systematic biases between assays .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., carbonic anhydrase IX or COX-2). Parameterize the -CF₃ group with accurate partial charges .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxylate moiety and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- Validation: Compare predicted binding energies with experimental IC₅₀ values .
Basic: What are the critical parameters for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF or DMSO) for alkylation steps to enhance nucleophilicity .
- Temperature Control: Maintain reactions at 60-80°C for trifluoromethylation to avoid side-product formation .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved efficiency in biphasic systems .
Advanced: How to address crystallographic disorder in the trifluoromethyl group?
Methodological Answer:
- Data Collection: Use low-temperature (100 K) X-ray diffraction to reduce thermal motion .
- Refinement: Apply anisotropic displacement parameters for fluorine atoms. Use restraints (ISOR/DFIX) to model rotational disorder of the -CF₃ group .
- Validation: Check residual electron density maps (<0.3 eÅ⁻³) to confirm refinement accuracy .
Basic: What safety protocols are essential during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to volatile intermediates .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
